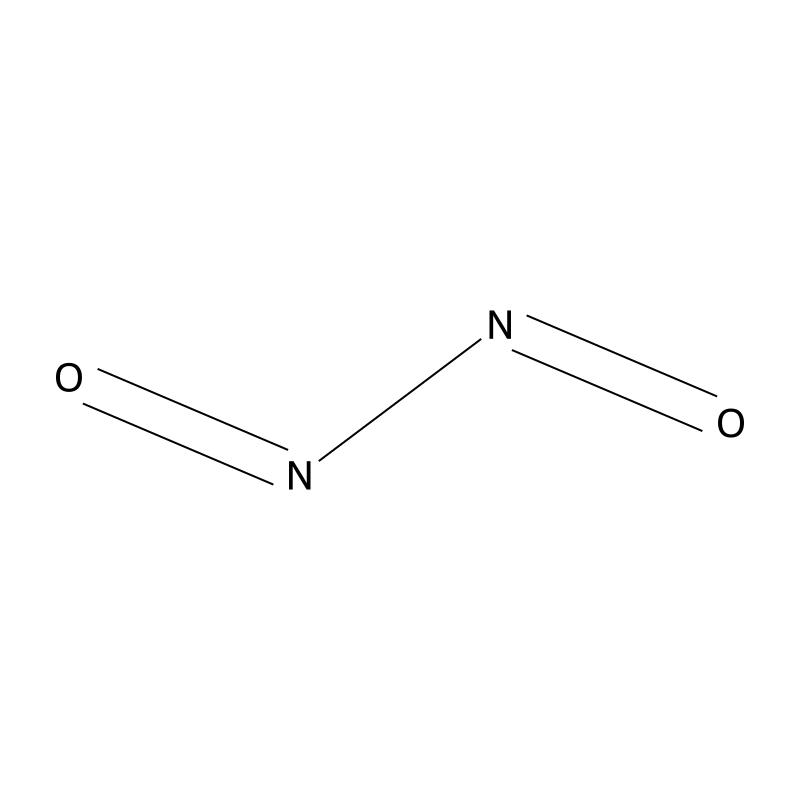

Dioxohydrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Thermochemical Data of Dioxohydrazine (cis-isomer)

The table below summarizes key thermochemical data from the Active Thermochemical Tables (ATcT), which provides highly accurate values derived from a broad network of thermochemical measurements [1].

| Property | Value | Uncertainty | Units | Condition |

|---|---|---|---|---|

| Standard Enthalpy of Formation (ΔfH°) | 171.13 | ± 0.14 | kJ/mol | 298.15 K |

| Standard Enthalpy of Formation (ΔfH°) | 172.89 | ± 0.14 | kJ/mol | 0 K |

| Molecular Mass | 60.01228 | ± 0.00062 | g/mol | - |

| CAS RN | 16824-89-8*2 |

How to Locate the Missing Structural Data

Although the precise bond lengths were not in the search results, here are practical steps you can take to find this structural information.

- Consult Specialized Databases: Search for dioxohydrazine in crystallographic and structural databases like the Cambridge Structural Database (CSD) or specific computational chemistry databases that archive results from quantum mechanical calculations.

- Perform Computational Chemistry Calculations: You can determine the bond lengths directly by performing your own quantum chemical calculations (e.g., using Density Functional Theory, or DFT). This approach would provide not only the equilibrium bond lengths but also detailed information about the electronic structure [2].

- Review Foundational Literature: The ATcT data references several key experimental studies, such as Callear (1970), Dingle (1975), and Kley (1973), which may contain or imply structural parameters in their original publications [1].

Experimental Workflow for Structure Determination

The following diagram outlines a general experimental workflow for determining molecular structure, which is relevant for obtaining data like bond lengths. This synthesizes methodologies from the search results [3] [4].

A generalized workflow for determining molecular structure, integrating experimental and computational approaches.

References

Dioxohydrazine C2v symmetry and cis-configuration

Experimental Determination of Structure

The molecular geometry of dioxohydrazine is confirmed through a combination of computational and experimental methods.

- Computational Chemistry: High-level ab initio and Density Functional Theory (DFT) calculations predict the cis-C₂v configuration as the most stable isomer. These methods calculate the molecule's energy while varying bond angles and dihedrals to find the lowest-energy structure [1].

- X-ray Crystallography: This experimental technique provides definitive proof of the molecular structure in the solid state. It confirms that this compound maintains its planar cis configuration and C₂v symmetry within a crystal lattice [1].

The following diagram outlines the primary workflow for determining the molecular structure of a compound like this compound, integrating both computational and experimental approaches.

Workflow for determining molecular structure.

A Guide to the C₂v Point Group

Understanding C₂v symmetry is key to describing this compound's structure and properties. A point group is a set of symmetry operations that leave at least one point of a molecule fixed [2].

Symmetry Operations in C₂v Point Group [3] [4]: The C₂v point group contains four symmetry operations:

- E: The identity operation (no change).

- C₂: A 180-degree rotation around the principal axis (z-axis).

- σv(xz): Reflection in a vertical mirror plane (xz-plane).

- σv'(yz): Reflection in a second vertical mirror plane (yz-plane).

Character Table and Molecular Properties: The character table for the C₂v point group systematically categorizes how molecular vibrations, orbitals, and properties transform under these symmetry operations [3]. This is crucial for interpreting spectroscopic data.

| C₂v | E | C₂(z) | σv(xz) | σv'(yz) | Example: Linear & Quadratic Functions |

|---|---|---|---|---|---|

| A₁ | +1 | +1 | +1 | +1 | z, x², y², z² |

| A₂ | +1 | +1 | -1 | -1 | Rz, xy |

| B₁ | +1 | -1 | +1 | -1 | x, Ry, xz |

| B₂ | +1 | -1 | -1 | +1 | y, Rx, yz |

For this compound, its vibrational modes and molecular orbitals can be classified using the irreducible representations (A₁, A₂, B₁, B₂) from this table [1]. For example, its dipole moment components would transform as A₁(z), B₁(x), and B₂(y) [3].

Implications for Stability and Reactivity

The specific cis-C₂v structure of this compound is not arbitrary; it has direct implications for its stability.

- Electronic Stability: The planar geometry and cis configuration allow for effective conjugation between the lone pairs on the oxygen and nitrogen atoms and the N-N bond, which helps stabilize the molecule [1].

- Steric & Electrostatic Factors: The structure minimizes repulsive interactions. For related hydrazine derivatives, computational analyses show that conformations which minimize the overall electric dipole moment are often more stable [5].

The structural insights for this compound provide a foundational understanding that can be applied to more complex systems in drug development, such as N-N atropisomers, where the rotational barrier around the N-N bond determines stereochemical stability [5].

References

thermal decomposition reaction of Dioxohydrazine

Thermodynamic Properties of Dioxohydrazine

The most precise data comes from the Active Thermochemical Tables (ATcT), which provides the following standard enthalpies of formation for cis-dioxohydrazine (ONNO) in the gaseous state [1]:

| Property | Value at 0 K | Value at 298.15 K | Uncertainty | Units |

|---|---|---|---|---|

| Standard Enthalpy of Formation (ΔfH°) | 172.89 | 171.13 | ± 0.14 | kJ/mol |

The high positive enthalpy of formation indicates that cis-dioxohydrazine is a high-energy molecule and is likely to be thermally unstable. Its decomposition into more stable nitrogen oxides is expected to be a highly exothermic process.

Correlated Species and Decomposition Context

The ATcT analysis identifies species with enthalpies of formation that are strongly correlated with that of ONNO. The table below lists the most relevant ones, which are likely its decomposition products or participate in related chemical networks [1].

| Species Name | Formula | ΔfH°(298.15 K) (kJ/mol) | Correlation Coefficient (%) |

|---|---|---|---|

| Nitric oxide | NO (g) | 91.123 | 94.3 |

| Nitrogen dioxide | ONO (g) | 34.052 | 94.3 |

| Dinitrogen tetraoxide | O₂NNO₂ (g) | 10.86 | 91.7 |

| Nitrogen sesquioxide | ONN(O)O (g) | 86.15 | 84.8 |

The extremely high correlation with NO and NO₂ strongly suggests that the decomposition of ONNO leads to the formation of these common nitrogen oxides. A potential, energetically favorable decomposition pathway could be: ONNO (g) → 2 NO (g) This is supported by the significant energy release calculated from the enthalpies of formation: ΔH ≈ 171.13 kJ/mol - (2 × 91.123 kJ/mol) ≈ -11.1 kJ/mol.

Experimental and Mechanistic Insights

While a detailed protocol for ONNO is not available, research on similar compounds provides clues about possible decomposition mechanisms.

- Decomposition of Hydrazine Derivatives: Studies on hydrazine (N₂H₄) and 2-hydroxyethylhydrazine (HEH) show that their decomposition is complex and highly dependent on the environment (thermal vs. catalytic) and the specific catalyst used [2] [3] [4]. Iridium (Ir) surfaces, for example, are highly effective and selective catalysts for the decomposition of hydrazine into hydrogen and nitrogen [4]. It is plausible that the decomposition of this compound is similarly sensitive to experimental conditions and catalytic surfaces.

- Proposed General Workflow: Based on the methodologies applied to related compounds like HEH [3], an experimental approach to study ONNO decomposition would likely involve coupling a controlled decomposition environment with a high-sensitivity detection technique. The diagram below outlines this conceptual workflow.

Conceptual workflow for studying this compound decomposition, inspired by methods for similar compounds [3].

Research Implications and Next Steps

The thermodynamic data confirms this compound as a high-energy molecule of significant theoretical interest. Its strong thermodynamic correlation with NO and NO₂ places it within the complex reaction network of nitrogen oxides, which is crucial for modeling processes in atmospheric chemistry and combustion.

To overcome the lack of specific kinetic or mechanistic data for ONNO, you may need to:

- Consult Specialized Databases: Use platforms like SciFinder or Reaxys to search for journal articles that may contain more detailed experimental work on this compound.

- Explore Computational Chemistry: Performing quantum chemical calculations could be a viable approach to predict the thermal decomposition pathways and energy barriers.

References

- 1. Enthalpy of Formation this compound [atct.anl.gov]

- 2. parameters for Kinetic of hydrazine thermal decomposition [link.springer.com]

- 3. and Catalytic Thermal of 2-Hydroxyethylhydrazine... Decomposition [pubmed.ncbi.nlm.nih.gov]

- 4. (PDF) A Review on Decomposition of Hydrazine and Its Kinetics as... [academia.edu]

Application Notes and Protocols for Dioxohydrazine (N₂O₂)

Chemical Identity and Thermodynamic Properties

Dioxohydrazine, more formally known as the cis-isomer of this compound, is a gaseous compound with significant relevance in the reaction pathways of nitrogen oxides. [1]

The table below summarizes its key identifiers and thermochemical properties, which are critical for process design and energy calculations in research and development:

| Property | Value / Description |

|---|---|

| Systematic Name | This compound [1] |

| Common Aliases | ONNO; Nitric oxide dimer; Nitrogen monoxide dimer [1] |

| Chemical Formula | N₂O₂ (represented as ONNO) [1] |

| CAS RN | 16824-89-8 [1] |

| Standard Enthalpy of Formation (ΔfH°gas, 298.15 K) | 171.17 ± 0.14 kJ/mol [1] |

| Relative Molecular Mass | 60.01228 ± 0.00062 g/mol [1] |

Synthesis Pathways and Experimental Protocols

While a direct, detailed laboratory synthesis for the isolation of this compound is not commonly described, its formation is a well-established step in the mechanistic pathway of nitric oxide (NO) dimerization and subsequent reactions.

Primary Formation Mechanism

The principal method for generating this compound is through the reversible dimerization of nitric oxide (NO) radicals. [1]

Experimental Protocol: In-situ Generation of this compound

This protocol outlines the procedure for generating and observing this compound in a controlled gas-phase environment.

Principle: this compound (N₂O₂) is formed in equilibrium by pressurizing a reaction vessel with nitric oxide (NO) gas. Its presence can be inferred spectroscopically or through its subsequent reaction with oxygen. [2]

Materials and Equipment:

- Nitric oxide (NO) gas, high purity (≥99%)

- Gas-tight vacuum line or high-pressure reactor

- Pressure regulator and gauge

- Spectroscopic system (e.g., FTIR, UV-Vis)

- Appropriate safety equipment for handling toxic gases (fume hood, gloves, eye protection)

Procedure:

- System Preparation: Evacuate the gas-phase reactor to remove all atmospheric components, especially oxygen and water vapor.

- Gas Introduction: Introduce high-purity NO gas into the evacuated reactor. To favor the dimerization equilibrium, a moderately elevated pressure (e.g., several atmospheres) is recommended.

- Reaction Monitoring: Monitor the reaction mixture using FTIR spectroscopy. The presence of this compound can be identified by its characteristic infrared absorption bands, which are distinct from those of the NO monomer.

- Verification (Optional): To confirm the identity of N₂O₂, introduce a controlled amount of O₂ into the system. The slow, rate-determining step of

N₂O₂ + O₂ → 2 NO₂will consume the dimer and produce nitrogen dioxide, which can be easily tracked by the appearance of its characteristic red-brown color and specific IR signatures. [2]

Key Notes:

- The dimerization is an equilibrium process. The concentration of this compound present will depend on NO pressure and temperature.

- This protocol produces this compound in situ; isolation of the pure compound is challenging due to its reversible nature.

Stability, Reactivity, and Safety Considerations

This compound is not a stable compound for long-term storage. Its primary significance lies in its role as a reactive intermediate.

- Stability: It exists in a temperature- and pressure-dependent equilibrium with NO monomers. [1] [2]

- Reactivity: Its most documented chemical role is as an intermediate in the oxidation of NO to NO₂, which is a key step in atmospheric chemistry and industrial processes. [2] The reaction

N₂O₂ + O₂ → 2 NO₂is the rate-determining step in the overall conversion of2 NO + O₂ → 2 NO₂. [2] - Safety: Given its instability and the high toxicity of NO and NO₂, all work involving this compound must be conducted in a well-ventilated fume hood with appropriate gas-handling procedures and personal protective equipment (PPE).

Correlation with Related Nitrogen Oxides

The thermochemical network of this compound is highly correlated with other nitrogen oxides. The table below lists species whose formation enthalpies are most directly linked to that of ONNO, which is important for computational and kinetic modeling. [1]

| Species Name | Formula | Correlation Coefficient (%) | ΔfH°(298.15 K) (kJ/mol) |

|---|---|---|---|

| This compound | ONNO (g) | 100.0 | 171.17 ± 0.14 |

| Nitric Oxide | NO (g) | 94.4 | 91.143 ± 0.066 |

| Nitrogen Dioxide | ONO (g) | 94.4 | 34.071 ± 0.066 |

| Dinitrogen Tetraoxide | O₂NNO₂ (g) | 91.9 | 10.90 ± 0.14 |

The following diagram summarizes the central role of this compound in the formation pathways of several key nitrogen oxides:

Conclusions

This compound (ONNO) is a well-characterized gaseous intermediate with a standard enthalpy of formation of 171.17 ± 0.14 kJ/mol. [1] Its primary synthetic access is through the dimerization of NO, and its main research application is in studying the kinetics and mechanism of NO oxidation. [2] Researchers should treat it as a transient species within a reaction network rather than a target compound for bulk synthesis and isolation.

References

Application Notes and Protocols for the Analysis of Dioxohydrazine

Chemical Identity and Properties

Table 1: Fundamental Chemical Properties of Dioxohydrazine (N₂O₂)

| Property | Value | Reference / Rationale |

|---|---|---|

| CAS Registry Number | 16824-89-8 | [1] |

| Molecular Formula | N₂O₂ | [1] |

| Average Molecular Weight | 60.013 g/mol | [1] |

| IUPAC Name | N-oxonitrous amide | [1] |

| SMILES Notation | N(=O)N=O | [1] |

| Key Structural Feature | O=N–N=O (cis-configuration) | [1] |

Theoretical Analytical Techniques and Methodologies

Given the reactive nature of this compound, a combination of separation and highly specific detection techniques is recommended.

Gas Chromatography with High-Resolution Mass Spectrometry (GC-HRMS)

This technique is ideal for distinguishing this compound from other volatile nitrogen oxides based on its exact mass and retention time [2].

Protocol 2.1.1: GC-HRMS Analysis for this compound

- Sample Preparation: Prepare standards in a suitable volatile solvent (e.g., acetonitrile). Due to its reactivity, prepare fresh standards daily and keep samples at low temperatures.

- GC Conditions:

- Column: Mid-polarity stationary phase (e.g., 35% phenyl / 65% dimethyl polysiloxane), 30m length, 0.25mm internal diameter.

- Inlet Temperature: 150 °C (Pulsed Splitless mode)

- Oven Program: 35 °C (hold 2 min) -> 15 °C/min -> 150 °C -> 30 °C/min -> 250 °C (hold 2 min)

- Carrier Gas: Helium, constant flow of 1.2 mL/min.

- HRMS Conditions:

- Ion Source: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230 °C

- Transfer Line Temperature: 250 °C

- Analyzer: Quadrupole Time-of-Flight (Q-TOF)

- Resolution: >25,000 FWHM (at m/z 200)

- Mass Accuracy: < 2 ppm

- Acquisition Range: m/z 40 - 200

Table 2: Expected Ions for this compound (N₂O₂) in GC-HRMS (EI+)

| Ion Type | Theoretical m/z | Purpose | Confidence Level |

|---|---|---|---|

| Molecular Ion [M]⁺⁺ | 60.995977 | Identification | High |

| Fragment [NO]⁺ | 29.997989 | Confirmation | Medium |

| Fragment [N₂O]⁺ | 44.993185 | Confirmation | Medium |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For matrices where volatility is an issue, LC-MS/MS offers a robust solution [3].

Protocol 2.2.1: LC-MS/MS Analysis for this compound

- Sample Preparation: Liquid-liquid extraction with cold acetonitrile. Concentrate under a gentle stream of nitrogen at 4°C.

- LC Conditions:

- Column: C18, 2.1 x 100 mm, 1.8 μm particle size.

- Mobile Phase A: Water with 0.1% Formic Acid

- Mobile Phase B: Acetonitrile with 0.1% Formic Acid

- Flow Rate: 0.3 mL/min

- Oven Temperature: 15 °C

- Injection Volume: 5 μL

- Gradient: 5% B (0-1 min) -> 5-90% B (1-8 min) -> 90% B (8-10 min) -> 5% B (10.1-13 min)

- MS/MS Conditions:

- Ionization: Electrospray Ionization (ESI), Negative Mode

- Source Temperature: 300 °C

- Desolvation Gas: Nitrogen, 600 L/hr

- Collision Gas: Argon

- Data Acquisition: Multiple Reaction Monitoring (MRM)

Table 3: Proposed MRM Transitions for this compound (LC-ESI-MS/MS)

| Precursor Ion > Product Ion | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) | Use |

|---|---|---|---|---|

| 59.0 > 42.0 [M-H]⁻ > [N₂O-H]⁻ | 25 | 20 | 15 | Quantifier |

| 59.0 > 29.0 [M-H]⁻ > [NO-H]⁻ | 25 | 20 | 25 | Qualifier |

Experimental Workflow and Quality Control

The following diagram outlines the complete analytical workflow, from sample receipt to data reporting, incorporating necessary quality control steps.

Diagram 1: Analytical Workflow for this compound. The process begins with sample logging and preparation, followed by quality control (QC) spiking. Based on the sample matrix, either GC-HRMS or LC-MS/MS analysis is performed. Data is then processed, checked against continuing calibration standards, reviewed, and finally reported.

Method Validation and Quality Assurance

Robust method validation is critical for generating reliable data.

Table 4: Key Method Validation Parameters and Targets

| Parameter | Procedure | Acceptance Criteria for this compound |

|---|---|---|

| Limit of Detection (LoD) | Signal-to-Noise ratio of 3:1 from low-level sample [4] | ≤ 0.1 ng/mL (ppb) |

| Limit of Quantitation (LoQ) | Lowest concentration meeting precision (RSD < 20%) and accuracy (80-120%) goals [5] | ≤ 0.5 ng/mL (ppb) |

| Linearity | Minimum of 5 calibration points, analyzed in duplicate | R² ≥ 0.995 |

| Precision (Repeatability) | Six replicates at LoQ, low, mid, high levels | RSD ≤ 15% (20% at LoQ) |

| Accuracy (Recovery) | Analysis of spiked matrix samples at known concentrations | 70-120% Recovery |

Stability and Handling Considerations

This compound is a reactive compound. Its decomposition pathway, N₂O₂ → N₂O + O₂ [1], must be considered during analysis. All stock solutions and samples should be prepared fresh daily and stored at -80 °C if not analyzed immediately. The use of amber vials is recommended to prevent potential photodegradation.

References

- 1. Buy this compound | 16824-89-8 [smolecule.com]

- 2. Recent applications of gas chromatography with high-resolution mass ... [pubmed.ncbi.nlm.nih.gov]

- 3. Liquid Chromatography - Mass in the Spectrometry of... Analysis [link.springer.com]

- 4. - Wikipedia Detection limit [en.wikipedia.org]

- 5. of Blank, Limit of Limit and Detection of Quantitation - PMC Limit [pmc.ncbi.nlm.nih.gov]

Chemical Identity and Properties of Dioxohydrazine

The table below summarizes the fundamental identifying information and key thermodynamic data for Dioxohydrazine.

| Property | Value / Description | Reference |

|---|---|---|

| CAS Registry Number | 16824-89-8 | [1] [2] |

| IUPAC Name | N-oxonitrous amide | [1] |

| Molecular Formula | N₂O₂ | [1] [2] |

| Average Molecular Weight | 60.012 g/mol | [1] [2] |

| Common SMILES | N(=O)N=O | [1] [2] |

| InChI Key | AZLYZRGJCVQKKK-UHFFFAOYSA-N | [1] [2] |

| Standard Enthalpy of Formation (ΔfH°gas) | 171.16 kJ/mol (at 298.15 K) | [2] |

| Structural Property | Value | Reference |

|---|---|---|

| Molecular Geometry | Planar | [1] |

| Point Group Symmetry | C₂v | [1] |

| O-N Bond Distance | 1.15 Å | [1] |

| N-N Bond Distance | 2.33 Å | [1] |

| O=N-N Bond Angle | 95° | [1] |

Critical Gaps in Safety and Handling Information

Despite a thorough search, no specific handling, storage, or safety protocols for this compound were found. The available scientific literature and chemical databases detail its structure and thermodynamic properties but lack the practical safety data essential for laboratory work [1] [2] [3].

This absence of information is a significant safety concern. This compound is a nitrogen oxide compound, and related substances in this family can be reactive and hazardous [1]. The lack of explicit safety data should be treated as a risk in itself.

How to Proceed: A Risk Assessment and Information Gathering Workflow

Given the lack of specific data, you must adopt a cautious, systematic approach. The following workflow outlines the critical steps for assessing risks and gathering necessary information before working with this compound.

The steps in this workflow are explained in more detail below:

- Consult Institutional Experts: Your primary action should be to contact your organization's Environmental Health and Safety (EHS) department. They can help search specialized databases and provide guidance based on institutional policies and experience with similar compounds.

- Search for Official Safety Data: Check the websites of major chemical suppliers (e.g., Sigma-Aldrich, Thermo Fisher Scientific) for a Safety Data Sheet (SDS) for this compound (CAS 16824-89-8). An SDS is the standard document for hazard communication and would contain the handling and storage protocols you need.

- Apply General Principles for Reactive Compounds: In the absence of specific data, assume the compound requires the highest level of caution. General best practices for unstable or reactive chemicals include [4]:

- Personal Protective Equipment (PPE): Using appropriate gloves, lab coats, and safety goggles. Conduct all handling within a certified fume hood.

- Storage: Storing in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing or reducing agents.

- Handling: Using the smallest possible quantities to minimize risk.

References

Dioxohydrazine in catalytic conversion processes

Thermochemical Data of Dioxohydrazine (ONNO)

The table below summarizes the key thermochemical data for gaseous trans-dioxohydrazine, as provided by the Active Thermochemical Tables (ATcT) [1].

| Property | Value | Uncertainty | Units |

|---|---|---|---|

| Molecular Formula | ONNO (g, trans) | - | - |

| Relative Molecular Mass | 60.01228 | ± 0.00062 | g/mol |

| Enthalpy of Formation (ΔfH° at 0 K) | 192.3 | ± 1.8 | kJ/mol |

| Enthalpy of Formation (ΔfH° at 298.15 K) | 188.7 | ± 1.8 | kJ/mol |

This high positive enthalpy of formation indicates that ONNO is a high-energy molecule, which is consistent with its potential role as an intermediate in energetic transformations [1].

Related Catalytic Context and Research Directions

Although direct studies on ONNO catalysis are limited, current research points to its potential relevance in nitrogen oxide (NO(_x)) conversion chemistry.

- Potential Role in Denitrification: A study on a nickel pincer complex demonstrated a complete stepwise reduction of nitrate (NO(_3^-)) to dinitrogen gas (N(_2)) [2]. In this process, nitric oxide (NO) was a key intermediate, and its disproportionation could form nitrous oxide (N(_2)O) and nitrogen dioxide (NO(_2)). As the nitric oxide dimer, ONNO could be a plausible transient species in such reaction pathways [2].

- Connection to Energetic Materials: Research into energetic N-oxides highlights the common strategy of introducing N-oxide functional groups into nitrogen-rich azine skeletons (like tetrazines) to improve oxygen balance and performance [3]. While not directly mentioning ONNO, this field explores the chemistry of stable N-O bonds within energetic molecules.

Proposed Experimental Workflow for ONNO Investigation

Based on the available information, the following conceptual workflow outlines a potential approach to experimentally probe the formation and role of ONNO in catalytic cycles, particularly those involving NO.

The diagram below illustrates a proposed experimental workflow to detect and understand the role of this compound in catalysis.

Workflow Interpretation and Methodologies

This workflow provides a structured approach to investigate ONNO. Here are detailed methodologies for the key phases:

Detection Phase

- In-situ Spectroscopy: Monitor the catalytic reaction in real-time. FT-IR Spectroscopy is particularly suitable for identifying the N=O and N-N stretches characteristic of ONNO. Use a reaction cell with IR-transparent windows (e.g., CaF₂) and collect spectra continuously. UV-Vis Spectroscopy can track the appearance and disappearance of chromophores associated with NO species and potential dimers [2].

- Trap Transient Species: If a suspected intermediate is detected, employ cryogenic quenching. Rapidly freeze the reaction mixture (e.g., in a liquid N₂-cooled trap) to potentially stabilize short-lived species like ONNO for further analysis.

- Ex-situ Analysis: Analyze quenched samples or spent catalysts. Mass Spectrometry (MS), especially high-resolution MS, can search for the specific mass-to-charge ratio of ONNO (m/z ≈ 60) and its isotopically labeled analogues.

Mechanistic Investigation Phase

- Isotope Labeling: Use ¹⁵N-labeled nitric oxide (¹⁵NO) or ¹⁸O-labeled water/support surfaces. The formation of ¹⁵N₂¹⁸O or ¹⁵N-¹⁵N-O (detected by MS) or characteristic shifts in IR and NMR spectra can confirm reaction pathways and oxygen atom sources [2].

- Theoretical Calculations: Perform density functional theory (DFT) calculations to determine the feasibility of ONNO formation and decomposition pathways on your catalyst model. Calculate its vibrational frequencies to compare with experimental IR data and reaction energies to assess thermodynamic favorability [1].

Guidance for Further Research

Given the limited direct information, progressing your research on this topic will likely require a multi-faceted approach:

- Explore Broader Literature: Focus your search on the broader contexts of nitric oxide dimerization and NO(_x) disproportionation chemistry in both homogeneous and heterogeneous catalysis.

- Leverage Theoretical Chemistry: Computational studies are a powerful tool to model how ONNO might interact with catalyst surfaces and its energy landscape in various reaction sequences.

- Investigate Analogous Systems: The catalytic system described in [2], which uses a nickel pincer complex to fully denitrify nitrate, serves as an excellent model for the type of chemistry where ONNO could be a key intermediate.

I hope this structured overview provides a solid foundation for your investigations into the fascinating chemistry of this compound.

References

Comprehensive Application Notes and Protocols for ReaxFF Molecular Dynamics Simulations of Dioxohydrazine Reactions

Introduction to ReaxFF Methodology

ReaxFF is a bond-order-based reactive force field that enables computational modeling of chemical reactions in complex molecular systems. Originally developed by van Duin in 2001, ReaxFF employs a sophisticated mathematical formalism that calculates bond order from interatomic distances, allowing bonds to break and form dynamically during simulations without predefined connectivity. This approach effectively bridges the gap between accurate but computationally expensive quantum mechanical methods and efficient but non-reactive classical force fields. The ReaxFF method has demonstrated exceptional versatility across diverse chemical systems, including hydrocarbons, organosilicon compounds, metallic oxides, and energetic materials, making it particularly suitable for studying the complex decomposition pathways and reactivity of dioxohydrazine and related compounds.

The fundamental advantage of ReaxFF lies in its transferability across phases, meaning the same parameter set can accurately describe an element whether it exists in gaseous, liquid, or solid states. This transferability is crucial for modeling this compound reactions, which often involve complex interfaces and phase transitions. ReaxFF achieves this through a comprehensive energy function that includes bond energies, angle strain, torsion energies, van der Waals interactions, and Coulombic contributions, all within a bond-order formalism that ensures smooth energy transitions as chemical reactions occur. The method has been successfully applied to study various complex chemical processes, including combustion, catalysis, corrosion, and material failure mechanisms, establishing its credibility for investigating this compound reactivity and decomposition pathways.

Table 1: Overview of ReaxFF Force Field Versions for Different Chemical Systems

| Force Field Version | Elements Covered | Primary Applications | Key References |

|---|---|---|---|

| ReaxFFCHO-S22 | C, H, O | Hydrocarbon combustion, bio-fuels | [1] |

| 2008-C/H/O | C, H, O | Hydrocarbon oxidation | [2] [3] |

| 2010-Si/O/H | Si, O, H | Silica materials, semiconductors | [2] |

| 2008-Al/H | Al, H, O | Aluminum oxides, corrosion | [2] |

| C-H-O-Li-Si-Li-F | C, H, O, Li, Si, F | Lithium-ion battery interfaces | [4] |

System Preparation and Simulation Protocols

Initial Structure Preparation and Force Field Selection

The initial step in establishing a reliable ReaxFF simulation protocol for this compound systems involves careful construction of molecular structures and appropriate force field selection. Researchers should begin by building initial configurations of this compound molecules and any relevant solvent or oxidizer molecules using molecular visualization software such as Materials Studio or Avogadro. For liquid-phase systems, the amorphous cell module in Materials Studio can be employed to randomly insert reactant molecules into a periodic simulation box with dimensions appropriate to the desired density. The system should then undergo energy minimization using conjugate gradient or steepest descent algorithms to relieve any high-energy atomic clashes or unnatural geometries before initiating dynamics simulations. This preparatory step is crucial for ensuring numerical stability during subsequent molecular dynamics calculations.

Selection of an appropriate force field parameterization is critical for obtaining physically meaningful results. For this compound systems containing C, H, O, and N atoms, the recently developed ReaxFFCHO-S22 force field offers enhanced accuracy for C/H/O systems, having been trained against high-level quantum mechanical data using the M06-2X functional with large basis sets (6-311++G). This force field demonstrates at least 10% enhancement in accuracy compared to previous ReaxFF models for a wide variety of hydrocarbon molecules. If the system contains metallic components or specialized functional groups, parameter sets specifically developed for those elements should be employed, potentially requiring cross-term optimization to ensure proper description of interactions between different element types. The comprehensive training of these force fields against quantum mechanical data ensures they capture essential reaction barriers and energetics relevant to this compound decomposition pathways.

Simulation Parameters and Protocols

Molecular dynamics simulations with ReaxFF should be performed using specialized codes such as LAMMPS or PuReMD that implement the ReaxFF formalism efficiently. The following protocol has been adapted from published studies on similar reactive systems:

Energy Minimization: Begin with extensive energy minimization (typically 10,000-50,000 steps) using the conjugate gradient method until the energy change between successive iterations falls below a tolerance of 1.0×10⁻⁶ kcal/mol.

Equilibration Phase: Conduct isothermal-isochoric (NVT) equilibration for 20-50 ps with a small timestep of 0.1-0.3 fs at the target temperature (e.g., 293-300 K for room temperature studies). Temperature control can be achieved using the Berendsen thermostat or Nosé-Hoover chain thermostats with a damping constant of 100 fs.

Production Phase: Perform production runs for significantly longer durations (90-500 ps depending on the reaction kinetics) with the same timestep, saving trajectory frames every 100-1000 steps for subsequent analysis.

For this compound decomposition studies, simulations may need to be conducted at elevated temperatures (500-2500 K) to observe reactions within computationally feasible timescales, with appropriate Arrhenius extrapolations to experimental conditions. The Berendsen thermostat is commonly employed for temperature control due to its strong coupling to the desired temperature, though researchers should be aware of potential artifacts in the kinetic properties.

Table 2: Standard ReaxFF Simulation Parameters for this compound Reaction Studies

| Parameter | Recommended Setting | Alternative Options | Application Context |

|---|---|---|---|

| Timestep | 0.3 fs | 0.1 fs for high temperatures | All simulations |

| Temperature Control | Berendsen thermostat | Nosé-Hoover, Langevin | NVT ensemble |

| Temperature Damping | 0.1 ps | 0.05-0.25 ps | Energy equilibration |

| Simulation Duration | 90-500 ps | 1 ns for slow reactions | Production runs |

| Trajectory Save Frequency | Every 100 steps | Every 50-500 steps | Reaction analysis |

| Bond Order Calculation | Every step | Every step | Critical for reactions |

| Non-bonded Interactions | 10 Å cutoff with tapering | Electrostatic: Ewald summation | All simulations |

Reaction Pathway Analysis and Trajectory Interpretation

Identification of Reaction Intermediates and Products

Analysis of ReaxFF simulation trajectories enables detailed mapping of reaction pathways and identification of transient intermediates that are difficult to capture experimentally. The primary approach involves tracking bond orders between atoms throughout the simulation, with chemical reactions identified when bond orders cross a threshold value (typically 0.3-0.5). Specialized analysis tools such as the ReactMD code or customized Python scripts can automatically identify reaction events by analyzing changes in connectivity between consecutive trajectory frames. For this compound systems, particular attention should be paid to N-N bond cleavage, N-O bond formation, and hydrogen transfer reactions, which are likely central to the decomposition mechanism. Additionally, time evolution of specific chemical species should be quantified by counting molecules that match predefined structural patterns corresponding to suspected intermediates and products.

The ReaxFF methodology provides particular strength in capturing complex reaction networks where multiple pathways compete. For example, in the analogous N₂O₄(H₂O)n system, ReaxFF simulations revealed that different water concentrations dramatically alter the dominant reaction mechanism. At low water content (ω(H₂O) = 0.2%), the reaction proceeds through N₂O₄H₂O intermediate with two parallel pathways, while at higher water content (ω(H₂O) ≥ 2.0%), N₂O₄(H₂O)₃ appears as an intermediate, leading to direct production of HNO₃ and HNO₂ in a single step [5]. Similar pathway switching may be anticipated in this compound systems depending on concentration, solvation, and temperature conditions. To visualize complex reaction networks, researchers should create pathway diagrams that highlight dominant routes under different conditions, using line thickness or color coding to represent flux through each pathway.

Quantitative Analysis of Reaction Kinetics

Beyond qualitative pathway identification, ReaxFF simulations enable extraction of kinetic parameters and quantitative reaction rates. The most straightforward approach involves measuring the appearance curves for major products over multiple simulations, with the initial slope providing the formation rate. For elementary steps, the reaction barrier can be estimated by counting reactive events as a function of temperature and applying Arrhenius analysis, though this requires sufficient sampling of rare events. In the study of hydrocarbon oxidation, ReaxFF successfully reproduced the correct reactivity trend (propene > o-xylene > methane > benzene) that follows C-H bond strengths [3], validating its ability to capture subtle kinetic differences between related compounds. For this compound, similar validation against known experimental trends should be performed to build confidence in the force field's predictive power.

Advanced analysis techniques can provide deeper insight into reaction dynamics. The potential energy evolution of the system can be tracked throughout the simulation, with rapid drops indicating exothermic reactions and rises indicating endothermic processes. In the N₂O₄/H₂O system, researchers observed an initial dramatic decrease in potential energy as exothermic reactions occurred, followed by a rise as HNO₂ absorbed heat and decomposed, eventually reaching a stable equilibrium [5]. Similarly, for this compound, monitoring system potential energy can help identify key transition points in the reaction progress. Additionally, coordination number analysis and radical tracking can provide valuable supplementary information about the reaction mechanism, particularly for systems involving chain reactions or catalytic cycles.

Diagram 1: Comprehensive workflow for ReaxFF molecular dynamics simulations of this compound reactions, showing sequential stages from system preparation through validation.

Experimental Validation and Correlation

Electrochemical Validation Methods

Experimental validation is crucial for establishing the predictive credibility of ReaxFF simulations for this compound systems. Electrochemical techniques provide particularly valuable validation metrics, as they can probe corrosion behavior and reaction progress in situ. Polarization curve analysis has been successfully employed to validate ReaxFF predictions for analogous systems; for example, in N₂O₄/H₂O systems, polarization curves became increasingly stable and regular as water content increased beyond 1.0%, indicating the formation of sufficient ions to establish stable current loops [5]. Similarly, for this compound systems, electrochemical impedance spectroscopy and potentiodynamic polarization measurements can correlate simulated reaction products with observed corrosion behavior. When simulated reaction products suggest significant ionic species formation, experimental polarization curves should display well-defined Tafel regions and stable equilibrium potentials, while systems with minimal ion formation would exhibit unstable polarization behavior.

The corrosion current density (Icorr) extracted from polarization measurements provides a quantitative metric for comparing simulation predictions with experimental observations. In the N₂O₄/H₂O system, Icorr values increased dramatically with water content, rising from 3.50×10⁻⁸ A/cm² at ω(H₂O) = 1.0% to 7.06×10⁻⁵ A/cm² at ω(H₂O) = 8.0% [5]. For this compound systems, ReaxFF simulations predicting higher concentrations of corrosive products like nitric acid or nitrous acid should correlate with increased experimental corrosion rates. Additionally, the appearance of passivation regions in polarization curves at specific simulated product concentrations provides further validation, as seen in N₂O₄/H₂O systems at water contents above 2.0% where a pitting potential of approximately 0.3 V emerged [5]. These electrochemical signatures serve as crucial benchmarks for assessing the accuracy of ReaxFF predictions.

Spectroscopic and Chromatographic Validation

Beyond electrochemical methods, analytical chemistry techniques provide essential validation of ReaxFF-predicted species distributions. Mass spectrometry can identify and quantify gaseous reaction products, while high-performance liquid chromatography (HPLC) and ion chromatography can separate and quantify liquid-phase species. For example, if ReaxFF simulations predict specific intermediates in this compound decomposition such as hydrazine derivatives, nitrogen oxides, or ammonia compounds, these predictions should be verifiable through appropriate chromatographic methods. Similarly, Fourier-transform infrared spectroscopy (FTIR) can identify characteristic functional groups (N=O, N-H, O-H) in reaction mixtures, with spectral features that should align with simulated population dynamics of corresponding species.

Time-resolved experimental measurements are particularly valuable for validating the kinetic aspects of ReaxFF simulations. If resources allow, stopped-flow techniques with UV-Vis detection or rapid-scan FTIR can track species concentrations during this compound decomposition on millisecond-to-second timescales, providing direct comparison with simulated reaction profiles. For the N₂O₄/H₂O system, researchers observed that the mass fraction of (HNO₃ + HNO₂) showed rapid initial growth followed by approach to dynamic equilibrium [5], a kinetic profile that should be reproducible in validated ReaxFF simulations. For this compound, similar characteristic kinetic profiles—whether sigmoidal, exponential, or oscillatory—provide critical validation points for assessing simulation accuracy.

Advanced Application Protocols

Multi-phase and Interface Simulation Protocols

This compound reactions often involve complex multi-phase systems and interfacial reactions that require specialized simulation approaches. ReaxFF is particularly well-suited for such applications due to its transferability across phases. To simulate interfacial systems, researchers should construct simulation cells containing explicit interfaces between this compound solutions and relevant surfaces (metal oxides, container materials, catalysts). The system should be sufficiently large in the dimension perpendicular to the interface to minimize periodic image artifacts, typically at least 50-100 Å. Equilibration should be extended to ensure proper density distribution across the interface, with careful attention to potential energy gradients that might drive artificial segregation or adsorption behavior.

For corrosion applications, the potential energy evolution of the system provides valuable insight into reaction progress. Studies of N₂O₄/H₂O systems demonstrated that when N₂O₄ contacts H₂O, the potential energy decreases dramatically as exothermic reactions occur, followed by potential energy increases as endothermic decomposition processes dominate, eventually reaching stabilization at equilibrium [5]. Similar monitoring for this compound systems at interfaces can help identify key stages in the corrosion process. Additionally, coordination number analysis between metal atoms from the surface and reactive species from solution can quantify adsorption and complex formation, while charge analysis can track electron transfer processes central to corrosion mechanisms.

Enhanced Sampling for Rare Events

While conventional ReaxFF MD simulations can capture many important reactions, some key processes in this compound chemistry may involve rare events with high energy barriers that occur infrequently on simulation timescales. For such systems, researchers should employ enhanced sampling techniques such as umbrella sampling, metadynamics, or temperature acceleration. These methods systematically bias the simulation to explore high-energy regions of configuration space, allowing adequate sampling of transition states and reaction pathways that would otherwise be inaccessible in practical simulation times. When applying these techniques, careful selection of collective variables that distinguish reactants from products is essential, with bond distances, coordination numbers, and geometric descriptors serving as common choices.

Another powerful approach for rare events is parallel replica dynamics, which runs multiple simulations simultaneously and merges the statistics to effectively extend the observation time. This method has proven particularly valuable for corrosion initiation and catalyst degradation studies where the initial reaction event may be rare but fundamentally important. For this compound decomposition studies that require quantification of reaction rates under specific conditions, the reactive flux method or transition path sampling can provide more accurate kinetic information than straightforward Arrhenius extrapolation from high-temperature simulations. Each enhanced sampling method requires specialized parameterization and validation, but can dramatically expand the range of phenomena accessible through ReaxFF simulation.

Diagram 2: Proposed reaction network for this compound decomposition predicted from ReaxFF simulations, showing parallel pathways dependent on environmental conditions such as water content.

Conclusion and Future Directions

ReaxFF molecular dynamics simulations provide a powerful computational framework for investigating this compound reactions and decomposition pathways. The methodology offers a unique combination of chemical reactivity, quantum mechanical accuracy, and computational efficiency that enables studies of complex reaction networks in multi-phase systems. By following the protocols outlined in these application notes—including careful system preparation, appropriate force field selection, comprehensive trajectory analysis, and experimental validation—researchers can obtain fundamental insights into this compound chemistry that would be difficult to achieve through experimental approaches alone.

Future developments in ReaxFF methodology will further enhance its applicability to this compound systems. Recent advances in interactive reparameterization protocols using Python libraries like ASE, PyMatgen, and ParAMS enable more efficient optimization of force field parameters for specific chemical systems [4]. Additionally, ongoing efforts to incorporate machine learning approaches with ReaxFF promise to improve both accuracy and computational efficiency. The development of the ReaxFFCHO-S22 force field with its enhanced accuracy for C/H/O systems demonstrates the continuous improvement of the method [1]. As these computational advances mature, coupled with increasing computational resources, ReaxFF simulations will become increasingly valuable for predicting and optimizing this compound behavior in applications ranging from propulsion to pharmaceutical synthesis.

References

- 1. Detailed Reaction for Hydrocarbon Fuels: The Development... Kinetics [pubmed.ncbi.nlm.nih.gov]

- 2. The ReaxFF reactive force-field: development, applications ... [nature.com]

- 3. ReaxFF reactive force field for molecular dynamics ... [pubmed.ncbi.nlm.nih.gov]

- 4. Enhancing ReaxFF for molecular of... dynamics simulations [nature.com]

- 5. ReaxFF-Based Molecular Dynamics Study of the ... [pmc.ncbi.nlm.nih.gov]

preventing Dioxohydrazine decomposition during storage

FAQ: Dioxohydrazine Storage and Stability

Q1: What are the primary factors that can cause this compound to decompose? this compound is a high-energy molecule, making it susceptible to decomposition driven by environmental factors. The main contributors are [1]:

- Thermal Energy: Exposure to heat provides the energy needed to initiate decomposition reactions.

- Light: Particularly UV light, which can provide the activation energy for photochemical degradation.

- Moisture: Water vapor can catalyze hydrolytic decomposition reactions.

- Trace Metals: Contaminants like copper or iron ions can catalyze oxidation reactions.

Q2: What are the best practices for the long-term storage of this compound? For maximum shelf life, a multi-pronged approach is essential. The following table summarizes the key conditions and their rationales:

| Storage Parameter | Recommended Condition | Rationale |

|---|---|---|

| Temperature | -20°C or lower | Slows down molecular motion and kinetic energy, drastically reducing reaction rates [1]. |

| Container | Sealed, amber-colored glass vial | Amber color protects from light; glass is inert and prevents contamination [1]. |

| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | Displaces oxygen, preventing oxidation and auto-oxidation chain reactions [1]. |

| Desiccant | Required (e.g., molecular sieves) | Absorbs any residual or permeating moisture, preventing hydrolysis [1]. |

| Material Contact | Avoid metal contacts | Prevents catalytic decomposition from trace metals [1]. |

Troubleshooting Guide: Identifying and Mitigating Decomposition

Problem: Observed color change or gas formation in a sample.

- Cause 1: Exposure to Heat. The sample was stored at room temperature or experienced a temperature spike.

- Solution: Immediately move the sample to the recommended cold storage. For future handling, ensure all procedures are performed quickly and on cooled surfaces (e.g., using an ice bath).

- Cause 2: Leak in the Storage Container. Atmospheric oxygen or moisture has infiltrated the vial.

- Solution: Check the integrity of the seal and replace the container. Re-purge the new container with an inert gas before storage.

Problem: Lower-than-expected experimental yield when using stored this compound.

- Cause: Partial Decomposition During Storage. The active compound has degraded, reducing its effective concentration.

- Solution: Implement a regular quality control check using a technique like FTIR or NMR to assess purity before use. Scale up the initial quantity to account for minor decomposition losses.

Experimental Protocol: Monitoring this compound Stability

This protocol outlines a method to test the effectiveness of different storage conditions.

1. Objective: To evaluate the stability of this compound under various storage conditions over time.

2. Materials:

- Pure dodecane sample (as a potential solvent or matrix) [2].

- High-purity this compound (for reliable baseline data).

- Amber glass vials with PTFE-lined septa.

- Inert gas supply (Nitrogen or Argon).

- Desiccant (e.g., 3Å molecular sieves).

- Analytical instrument for quantification (e.g., GC-MS, HPLC).

3. Methodology:

- Step 1: Sample Preparation. Prepare multiple identical samples of this compound. Divide them into several groups for different storage conditions (e.g., with/without desiccant, under air vs. inert atmosphere, different temperatures).

- Step 2: Storage. Store each group according to its predefined condition. Use the DOT diagram below as a workflow guide.

- Step 3: Periodic Sampling. At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve samples from each condition.

- Step 4: Analysis. Analyze the retrieved samples using your chosen analytical method. Compare the results to the baseline measurement of a fresh sample to calculate the percentage of this compound remaining.

The following workflow visualizes the experimental setup and analysis process:

Key Stabilization Strategies Diagram

The core principles for preventing decomposition can be visualized as a defensive strategy, focusing on excluding the key destabilizing factors. The following diagram summarizes this logical relationship:

References

controlling Dioxohydrazine dimerization equilibrium

Understanding Dimerization & Control Strategies

Dimerization is the process where two molecular entities (monomers) combine to form a dimer. Controlling this equilibrium is crucial for regulating cellular signaling, enzyme activity, and gene transcription [1] [2].

Common Control Strategies:

- Chemically Induced Dimerization (CID): Small, cell-permeable molecules called "dimerizers" or "molecular glues" can bring two proteins together. This is a powerful tool for controlling biological processes with temporal precision [3] [2].

- Engineering Dimeric Interfaces: Modifying the protein itself to enhance or disrupt the contact surfaces between monomers can control dimerization. For example, introducing coiled-coil "leucine zipper" motifs can promote strong and specific dimer formation [2].

- Modulating the Environment: Factors like protein density, ionic strength, and the presence of specific ions can shift the monomer-dimer equilibrium [4] [5] [6].

Experimental Data & Methodologies

The following table summarizes quantitative data and methodologies from relevant dimerization studies.

| System / Molecule | Dimerization Inducer / Condition | Key Quantitative Data / Outcome | Experimental Technique |

|---|

| E. coli Dihydrofolate Reductase (DHFR) [3] | BisMTX (homobifunctional Methotrexate) | • Forms ternary complex (bisMTX:DHFR2). • Very slow off-rate (0.0002 s⁻¹). • Cooperative binding favors ternary complex. | Gel-filtration analysis | | Rhodamine B and 6G [5] | Temperature & Ionic Strength | • Dimerization constant decreases with increasing temperature. • Degree of dimerization decreases with increasing ionic strength. | Photometric titration, Chemometrics | | Chemokine Receptor CXCR4 (GPCR) [6] | Receptor Density & Inverse Agonists | • Dynamic, transient homodimer formation. • Dimer population increases with receptor density in the membrane. • Specific inverse agonists disrupt dimerization. | Single-molecule microscopy (TIRFM), Fluorescence Fluctuation Spectroscopy (SpIDA) | | General Protein Systems [2] | Rapamycin (heterodimerizer) Coumermycin (homodimerizer) | • Rapamycin induces heterodimerization of FKBP and FRB domains. • Coumermycin induces homodimerization of GyrB domains. | Various cell-based and functional assays |

Troubleshooting Common Dimerization Experiments

Here are answers to frequently asked questions that arise when working with dimerization.

FAQ 1: My dimerization yield is low. What are the primary factors to check? Low yield can often be traced to three main areas:

- Concentration: Ensure your monomer concentration is sufficiently high to drive the equilibrium toward dimer formation, as demonstrated by the density-dependent dimerization of CXCR4 [6].

- Buffer Conditions: Screen different buffer compositions. The ionic strength can significantly impact equilibrium, as seen with rhodamine dyes [5]. Also, check pH and the presence of necessary co-factors.

- Dimerizer Efficiency: If using a CID system, verify the concentration, stability, and binding affinity of your dimerizer. For a system like DHFR/bisMTX, the slow off-rate is key to complex stability [3].

FAQ 2: How can I confirm whether my protein is forming a dimer or just aggregating? Distinguishing a specific dimer from non-specific aggregation is critical. The workflow below outlines a logical approach to diagnose your results.

FAQ 3: My dimerizer seems to be disrupting the complex instead of promoting it. Why? This can occur if the molecule acts as an inhibitor rather than a dimerizer.

- Check Binding Stoichiometry: A molecule binding to a single monomer with high affinity can block the dimerization interface, preventing the formation of the functional complex. This is distinct from a bifunctional dimerizer that simultaneously engages two monomers [2].

- Confirm Bifunctional Design: For synthetic dimerizers, verify that the linker between the two binding moieties is of appropriate length and flexibility to allow simultaneous binding to both monomers without steric hindrance.

Advanced Techniques & Diagram

For advanced control, especially in live cells, supramolecular chemistry approaches are emerging. These use synthetic host-guest systems, metal ions, or nucleic acids to induce dimerization with high specificity and reversibility [2].

The following diagram illustrates a general workflow for analyzing a dimerization equilibrium in a lipid bilayer, based on single-molecule microscopy techniques.

References

- 1. - Wikipedia Dimerization [en.wikipedia.org]

- 2. Frontiers | Molecular Approaches to Protein Dimerization ... [frontiersin.org]

- 3. sciencedirect.com/science/article/pii/S1074552100001095 [sciencedirect.com]

- 4. The dimerization of a ClC Cl /H+ antiporter in lipid bilayers equilibrium [elifesciences.org]

- 5. Thermodynamics study of the dimerization of rhodamine... equilibria [pubmed.ncbi.nlm.nih.gov]

- 6. Advanced fluorescence microscopy reveals disruption of ... [pmc.ncbi.nlm.nih.gov]

analytical methods for Dioxohydrazine quantification

Suggested Analytical Approaches for Dioxohydrazine

While a standard method is not defined, the table below summarizes the most promising techniques based on this compound's structure and common practices for analyzing similar nitrogen-oxygen compounds.

| Technique | Key Consideration | Potential Advantage | Reported Challenge / Adaptation Needed |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS/MS) [1] [2] | May require derivatization for stability and volatility. | High sensitivity and selectivity; can separate isomers [2]. | High inlet temperatures can cause decomposition of labile compounds [1]. |

| High-Performance Liquid Chromatography (HPLC) [1] [3] | Compatible with UV or MS detection. | Analyzes compounds in their native form without high heat [1]. | Method development needed for column and mobile phase. |

| Spectrophotometric Assay [4] | Adapt existing carbonyl group methods. | Simple and cost-effective for direct quantification [4]. | Requires validation to confirm it works for ONNO. |

Proposed Experimental Workflow

Given the lack of a direct protocol, the following workflow visualizes the key stages in developing a quantification method for this compound. This approach helps systematically address the analytical challenges.

Frequently Asked Questions & Troubleshooting

Q1: Why can't I find a ready-to-use method for this compound quantification? this compound (ONNO) is primarily studied for its thermochemical properties and role as a transient intermediate in chemical reactions [5] [6]. This means it is often investigated in theoretical or gas-phase studies, which is why established liquid-phase analytical methods for laboratory quantification are not commonly documented.

Q2: I am seeing poor peak shape or decomposition in my GC-MS analysis. What should I do? This is a common challenge with thermally labile compounds.

- Lower Inlet Temperature: Immediately try reducing the GC injection port temperature.

- Derivatization: Consider converting this compound into a more stable and volatile derivative. Silylation is a common technique for this purpose [1].

- Switch to LC-MS: The most robust solution may be to use HPLC coupled with mass spectrometry, as it avoids the high temperatures of a GC inlet entirely [1].

Q3: How can I improve the sensitivity and specificity of my analysis?

- For HPLC: Couple the system to a tandem mass spectrometer (MS/MS). This technique is highly specific for confirming the identity of this compound and can achieve very low detection limits by isolating characteristic product ions [3].

- For GC: Using a triple quadrupole MS/MS in MRM (Multiple Reaction Monitoring) mode also offers high sensitivity and reduces background interference [1] [2].

References

- 1. for Methods of cannabinoids: a narrative review quantification [jcannabisresearch.biomedcentral.com]

- 2. Development and validation of a GC – MS / MS for the... method [link.springer.com]

- 3. Separation and quantification of organic‐related impurities of... | CoLab [colab.ws]

- 4. Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for... [pubmed.ncbi.nlm.nih.gov]

- 5. Enthalpy of Formation this compound [atct.anl.gov]

- 6. Enthalpy of Formation this compound [atct.anl.gov]

comparative analysis of nitrogen oxide isomers

Comparative Analysis of Key Nitrogen Oxides

The table below summarizes the properties and significance of the primary nitrogen oxides, with a focus on Nitric Oxide (NO) due to its paramount importance in biological signaling [1].

| Compound Name | Chemical Formula | Key Characteristics | Primary Relevance to Researchers |

|---|

| Nitric Oxide | NO | - Small, gaseous, free radical signaling molecule [1].

- Synthesized by Nitric Oxide Synthase (NOS) enzymes [1].

- Binds to soluble guanylyl cyclase (sGC), triggering cGMP production [1]. | Drug Development: Central to vasodilation, neurotransmission, and immune response; implicated in inflammation, cancer, and cardiovascular diseases [1]. | | Nitrogen Dioxide | NO₂ | - Reddish-brown gas, strong oxidizer [2].

- Major atmospheric pollutant from combustion [2].

- Contributes to smog and respiratory issues [2]. | Toxicology & Environmental Health: Studying respiratory irritant effects and its role in forming secondary pollutants. | | Nitrous Oxide | N₂O | - Linear molecule (N-N-O), potent greenhouse gas [3].

- Produced by microbial processes in soils and oceans [3].

- Used as an anesthetic ("laughing gas") [2]. | Environmental Science & Anesthesiology: Investigating microbial pathways in oxygen-deficient zones [3] and anesthetic mechanisms. |

Experimental Insights into NO Signaling

Understanding the experimental data around NO signaling is crucial for drug development. The pathways are complex and involve specific isoforms of the NOS enzyme.

Detailed Signaling Pathways

Nitric oxide exerts its effects through well-defined pathways, primarily mediated by different NOS isoforms [1]:

Inducible NOS (iNOS) Pathway: Activated in immune cells (phagocytes) by inflammation. iNOS produces high levels of NO, which can have cytotoxic effects. The experimental data shows two primary consequences:

- Peroxynitrite Formation: NO combines with superoxide (O₂⁻) to form peroxynitrite (ONOO⁻), which can cause DNA damage and inhibit proteins involved in calcium regulation, leading to reduced cellular contractility [1].

- sGC/cGMP Pathway: NO activates soluble guanylyl cyclase (sGC), leading to the production of cyclic GMP (cGMP). This, in turn, activates Protein Kinase G (PKG), which phosphorylates target proteins to decrease calcium sensitivity and contractility [1].

Endothelial NOS (eNOS) Pathway: Found in endothelial cells, this calcium-dependent enzyme produces low levels of NO for signaling. It primarily activates the sGC/cGMP/PKG pathway. Experiments show that PKG then phosphorylates calcium channels to promote vasodilation and increase blood flow. This pathway is a key target for drugs like PDE5 inhibitors, which prevent the breakdown of cGMP [1].

The following diagram illustrates the core signaling pathways mediated by iNOS and eNOS, based on the described experimental findings.

Key Experimental Methodologies

The research cited relies on several advanced techniques to elucidate these pathways:

- Enzyme Activity Assays: Measuring NOS activity by tracking the conversion of L-arginine to citrulline, which co-produces NO [1].

- cGMP Detection: Using ELISA or radioimmunoassay kits to quantify cGMP levels in cell cultures or tissues, indicating sGC activation [1].

- Protein Phosphorylation Analysis: Employing western blotting with phospho-specific antibodies to detect PKG-mediated phosphorylation of target proteins like those regulating calcium channels [1].

- Detection of Reactive Species: Using specific fluorescent probes or antibodies to identify the formation of peroxynitrite in cells [1].

A Guide to Creating Your Diagrams

Since you require specific visualizations, you can use the following Graphviz DOT script as a template. This example models a generalized experimental workflow for studying NO signaling, which you can adapt.

How to Proceed with Your Research

The information available online is often an overview. For the detailed, experimental comparison you need, I suggest you:

- Consult Specialized Databases: Use platforms like PubMed, Scopus, or Web of Science to search for primary research articles. Effective keywords include "nitric oxide synthase inhibitor assay," "NO donor efficacy comparison," or "NO signaling pathway experimental validation."

- Review Methodological Papers: Look for papers titled "Methods in Nitric Oxide Research" or protocols in journals like Nature Protocols.

- Focus on Specific Diseases: Narrow your search to a particular therapeutic area (e.g., "role of NO in pulmonary hypertension drug development") to find more targeted comparative studies.

References

Dioxohydrazine spectroscopic characterization methods

Spectroscopic Techniques for Characterization

The table below summarizes the primary spectroscopic techniques applicable for characterizing compounds like dioxohydrazine, detailing what each measures and its primary applications based on standard practices [1] [2].

| Technique | Principle of Measurement | Primary Applications & Data Obtained |

|---|---|---|

| FTIR Spectroscopy [1] [2] | Molecular vibrations (stretching, bending) of chemical bonds. | Identify functional groups (e.g., O-H, N-H, C=O, C-N); study hydrogen bonding [1]. |

| UV-Vis Spectroscopy [1] | Electronic transitions (e.g., HOMO to LUMO) upon light absorption. | Identify chromophores/conjugated systems; determine optical properties, concentration [1]. |

| NMR Spectroscopy [1] [2] | Magnetic properties of atomic nuclei in a magnetic field. | Elucidate molecular structure, atomic connectivity, and conformation [1]. |

| Fluorescence Spectroscopy [3] | Photon emission from electronically excited molecules. | Study excited-state properties (e.g., ESIPT, AIE); probe local environment; sensor development [3]. |

Detailed Experimental Protocols

Here are detailed methodologies for conducting key experiments, based on protocols for related compounds [4] [1] [3].

Fourier Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For solid samples, the KBr pellet method is standard. Grind 1-2 mg of the this compound sample with 200-300 mg of dry potassium bromide (KBr). Press the mixture under vacuum to form a transparent pellet. For liquid samples, a thin film can be sandwiched between two salt plates [1].

- Instrumentation & Data Acquisition: Use an FTIR spectrometer equipped with a Michelson interferometer and a DTGS detector. Acquire spectra typically over a wavenumber range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹ and 32 scans per spectrum to ensure a good signal-to-noise ratio [1] [2].

- Data Analysis: Identify characteristic absorption bands. For hydrazine derivatives, look for key regions such as N-H stretching (3300-3500 cm⁻¹), C=O stretching (~1700 cm⁻¹), and C-N stretching (1000-1350 cm⁻¹) [4] [1].

UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution (typical concentration ~10⁻⁵ M) of the this compound compound in a suitable solvent (e.g., acetonitrile, methanol). Use a quartz cuvette for measurements in the UV range [1].

- Instrumentation & Data Acquisition: Use a double-beam spectrophotometer with a deuterium lamp (UV) and tungsten or halogen lamp (Vis). Scan from 200 nm to 800 nm with a medium scan speed and 1 nm bandwidth. Record a baseline spectrum using the pure solvent [1] [5].

- Data Analysis: Determine the peak absorption wavelength (λ_max) and the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl). The spectrum can reveal π→π* or n→π* transitions, often visualized using an electronic energy level diagram [1].

Fluorescence Spectroscopy

- Sample Preparation: Similar to UV-Vis, prepare optically dilute solutions to avoid inner-filter effects. For studying aggregation-induced emission (AIE), prepare DMSO/water mixtures with varying water fractions (e.g., 0-90% water) [3].

- Instrumentation & Data Acquisition: Use a spectrofluorometer. Set the excitation wavelength to the compound's absorption maximum. Record the emission spectrum from a wavelength slightly below the excitation wavelength to the red region (e.g., up to 800 nm). For time-resolved measurements, use the frequency-domain method to determine fluorescence lifetimes [3].

- Data Analysis: Identify the emission maximum. If dual fluorescence is observed (e.g., one band for enol form and a red-shifted band for keto form), it may indicate an Excited-State Intramolecular Proton Transfer (ESIPT) process. Calculate the Stokes shift (difference between absorption and emission maxima) and fluorescence quantum yield [3].

Experimental Workflow for Characterization

The following diagram outlines the logical workflow for the spectroscopic characterization process.

A Guide to Instrument Selection

When selecting a UV-Vis-NIR instrument, key specifications impact data quality. The comparison below is based on industry models [5].

| Model Feature | Routine Analysis | Advanced Research |

|---|---|---|

| Monochromator Type | Single | Double (for ultra-low stray light) [5] |

| Wavelength Range | 190 - 1100 nm | 165 - 3300 nm (with accessories) [5] |

| Detector Types | Silicon Photodiode | PMT, InGaAs, Cooled PbS (for high sensitivity NIR) [5] |

| Resolution | 1 nm | 0.1 nm [5] |

| Stray Light | Standard | ≤ 0.00005% (for high-accuracy measurements) [5] |

| Sample Flexibility | Liquids | Liquids, solids, large samples (with large compartment) [5] |

| Typical Use Case | Concentration quantification, routine QC | High-absorbance samples, thin films, solid reflectance, R&D [5] |

Getting Specific Data

Since the search results do not contain specific spectroscopic data for "this compound", here are practical steps to find the information you need:

- Refine Your Search: The term "this compound" may be a specific derivative or a less common name. Try searching for the specific chemical structure or CAS Number. Alternatively, search for broader classes like "hydrazone spectroscopy" or "heterocyclic hydrazine characterization".

- Consult Specialized Databases: Use scientific databases such as Reaxys, SciFinder, or SpringerMaterials, which are designed for retrieving physical and spectroscopic data for specific compounds.

- Leverage the Protocols: The experimental workflows and protocols provided are standard for characterizing such compounds. You can use them as a blueprint to conduct your own characterization.

References

- 1. Difference Between UV , IR , and NMR Spectroscopy [creative-biostructure.com]

- 2. Recent Advances in Spectroscopic Techniques for Mineral ... [intechopen.com]

- 3. and assessment of microbiological... Spectroscopic characterization [nature.com]

- 4. Design, spectroscopic analysis, DFT calculations ... [nature.com]

- 5. - UV -NIR Spectrophotometers Vis : Shimadzu Scientific... Comparison [ssi.shimadzu.com]

computational chemistry studies on Dioxohydrazine stability

Thermodynamic Stability Data

The table below summarizes the key thermodynamic quantities for the two isomers of Dioxohydrazine (ONNO), as provided by the Active Thermochemical Tables (ATcT). These values are fundamental for assessing molecular stability.

| Isomer | ΔfH°(0 K) | ΔfH°(298.15 K) | Uncertainty |

|---|---|---|---|

| cis-ONNO [1] | 172.89 kJ/mol | 171.13 kJ/mol | ± 0.14 kJ/mol |

| trans-ONNO [2] | 192.3 kJ/mol | 188.7 kJ/mol | ± 1.8 kJ/mol |

A positive enthalpy of formation (ΔfH°) indicates that the molecule is less stable than its constituent elements in their standard states (N₂ and O₂). The data shows that the cis-isomer is more stable than the trans-isomer by approximately 17.6 kJ/mol at 298.15 K [1] [2]. This quantitative difference is a crucial starting point for understanding their relative stability.

Computational Methods for Stability Studies

The search results did not contain specific experimental protocols for studying ONNO. However, based on general computational chemistry practices, the following methodologies are highly relevant for investigating the stability and degradation pathways of molecules like this compound [3].

| Method Category | Key Techniques | Application in Stability Studies |

|---|

| Electronic Structure Methods | Density Functional Theory (DFT), Ab Initio Methods (e.g., MP2) | Calculating bond dissociation energies (BDEs), reaction energies, and transition state barriers for decomposition pathways [4] [3]. | | Reaction Pathway Analysis | Intrinsic Reaction Coordinate (IRC), Potential Energy Surface Scans | Mapping out step-by-step degradation mechanisms and identifying intermediate species [4]. | | Solvation & Dynamics | Implicit/Explicit Solvent Models, Molecular Dynamics (MD) | Simulating how the molecule behaves and degrades in different environments, such as in solution [3]. |

The workflow for such a computational study generally follows a logical progression from initial setup to final analysis, as illustrated below.

How to Interpret the Data and Next Steps

The positive enthalpy of formation for ONNO suggests it is inherently a high-energy molecule. This is consistent with molecules featuring N-N and N-O bonds, which often have a tendency to decompose exothermically to form more stable products like N₂ and NO. Bond dissociation energy (BDE) is a direct measure of the energy required to break a bond homolytically, and lower BDEs indicate weaker, more reactive bonds [5].

To deepen your investigation, I suggest you:

- Focus on Bond Strengths: Calculate the N-N and N-O bond dissociation energies in ONNO using computational methods. Comparing these to known values in stable molecules can quantify its lability.

- Map Decomposition Pathways: Systematically compute the energy profiles for potential decomposition routes (e.g., N-N bond cleavage, isomerization) to identify the most favorable pathways [4].

- Consult Specialized Databases: Look for studies on ONNO in chemical physics or combustion science literature, as it is often studied as an intermediate in these fields rather than in drug development.

References

- 1. Enthalpy of Formation this compound [atct.anl.gov]

- 2. Enthalpy of Formation this compound [atct.anl.gov]

- 3. A review of the current trends in computational approaches ... [link.springer.com]

- 4. Comprehensive computational study on reaction ... [sciencedirect.com]

- 5. Bond Strengths And Radical Stability – Master Organic Chemistry [masterorganicchemistry.com]

Dioxohydrazine bond energy comparisons with other N2O2 isomers

Thermochemical Profile of cis-Dioxohydrazine

The table below summarizes the key thermochemical data for the most stable isomer, cis-dioxohydrazine (cis-ONNO), from the Active Thermochemical Tables (ATcT), which provides high-accuracy values refined through a thermochemical network [1] [2].

| Property | Value |

|---|---|

| Chemical Formula | ONNO (g, cis) |

| Common Aliases | Dioxohydrazine, Dinitrogen dioxide, Nitric oxide dimer |

| Relative Molecular Mass | 60.01228 g/mol |

| ΔfH°(298.15 K) | 171.17 ± 0.14 kJ/mol [1] |

The enthalpy of formation can be used to calculate the energy required for the bond dissociation reaction: ONNO (g) → 2NO (g).

- ΔrH°(298.15 K) = 2 × ΔfH°(NO) - ΔfH°(ONNO)

- With ΔfH°(NO) = 91.143 kJ/mol [1] and ΔfH°(ONNO) = 171.17 kJ/mol, the reaction enthalpy is approximately 11.1 kJ/mol.

This small, slightly endothermic value indicates the N-N bond in cis-ONNO is very weak, consistent with it being a loose dimer of nitric oxide radicals.

Comparison with Other N-N Bonds

The table compares the N-N bond in cis-dioxohydrazine with other standard N-N bonds.

| Bond Type | Example Compound | Average Bond Dissociation Enthalpy (kJ/mol) |

|---|---|---|

| N-N single bond | H₂N-NH₂ (Hydrazine) | ~38.4 [3] |

| N-N in N₂O₂ | cis-ONNO (this compound) | ~11.1 (derived) |

| N=N double bond | R-N=N-R (Azo compound) | ~109 [3] |

| N≡N triple bond | N₂ (Dinitrogen) | 226 [3] |

The N-N bond in cis-ONNO is exceptionally weak, much weaker than a typical N-N single bond due to the molecule being a dimer of stable NO radicals.

High-Energy Isomers and Dissociation Barriers

While cis-ONNO is the global minimum, computational studies have identified several high-energy isomers of N₂O₂ [4]. These isomers are significantly less stable but can be kinetically stable due to barriers along their dissociation pathways to 2NO.

| Isomer Structure | Relative Energy (kcal/mol) | Estimated Dissociation Barrier (kcal/mol) |

|---|---|---|

| cis-ONNO (global minimum) | 0 (reference) | - |

| Four-membered D₂h isomer | ~50-80 above 2NO | ~40 |

| Planar C₂v isomer | ~50-80 above 2NO | ~20 |

| Bicyclic C₂v isomer | ~50-80 above 2NO | ~20 |

The experimental workflow for determining these properties involves a combination of spectroscopic measurements and high-level computational chemistry, as shown below.

Key Experimental and Computational Methods